molecular formula C8H11BrN2O B14639274 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide CAS No. 54638-46-9

1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide

Cat. No.: B14639274
CAS No.: 54638-46-9
M. Wt: 231.09 g/mol
InChI Key: MWZUJZGJYDRQFI-UHFFFAOYSA-N
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Description

1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium salt derived from pyridine, featuring an amino group and a bromide ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide typically involves the reaction of pyridine with an appropriate brominated precursor under controlled conditions. One common method involves the reaction of pyridine with benzyl bromide in anhydrous acetone, followed by stirring at elevated temperatures . The resulting product is then purified through techniques such as column chromatography and recrystallization to obtain the desired compound in high yield and purity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyridinium salts .

Mechanism of Action

The mechanism of action of 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide involves its interaction with molecular targets and pathways within biological systems. The compound’s quaternary ammonium structure allows it to interact with various receptors and enzymes, potentially modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Uniqueness: 1-(1-Amino-1-oxopropan-2-yl)pyridin-1-ium bromide stands out due to its specific amino-oxopropyl group, which imparts unique reactivity and potential biological activity. This distinguishes it from other pyridinium salts and makes it a compound of interest for further research and development .

Properties

CAS No.

54638-46-9

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

2-pyridin-1-ium-1-ylpropanamide;bromide

InChI

InChI=1S/C8H10N2O.BrH/c1-7(8(9)11)10-5-3-2-4-6-10;/h2-7H,1H3,(H-,9,11);1H

InChI Key

MWZUJZGJYDRQFI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)[N+]1=CC=CC=C1.[Br-]

Origin of Product

United States

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